Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate
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Overview
Description
Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Benzoate Ester: The benzoate ester group is introduced through esterification reactions, typically using benzoic acid derivatives and methanol in the presence of acid catalysts.
Addition of the Isopropoxy Group: The isopropoxy group can be added via nucleophilic substitution reactions, where an isopropyl alcohol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: DBU, acid catalysts for esterification
Major Products Formed
Scientific Research Applications
Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activities such as antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects are mediated through binding to active sites, altering the conformation of target proteins, and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(azetidin-3-ylidene)acetate: A precursor in the synthesis of azetidine derivatives.
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Uniqueness
Methyl 3-(azetidin-1-yl)-5-isopropoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 3-(azetidin-1-yl)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-10(2)18-13-8-11(14(16)17-3)7-12(9-13)15-5-4-6-15/h7-10H,4-6H2,1-3H3 |
InChI Key |
MBWZIVSCYZYEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N2CCC2)C(=O)OC |
Origin of Product |
United States |
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